molecular formula C11H8BrN3 B432857 [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile CAS No. 153391-40-3

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

Cat. No. B432857
CAS RN: 153391-40-3
M. Wt: 262.1g/mol
InChI Key: LONGYNYRAPHNDS-UHFFFAOYSA-N
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Description

“[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile” is a chemical compound with the molecular formula C11H8BrN3 . Pyrazoles, which include this compound, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile”, involves various chemical reactions. For instance, one study reported the successful synthesis of hydrazine-coupled pyrazoles, and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole derivatives, including “[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile”, can undergo various chemical reactions. For instance, 4-Bromophenylacetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine .

Scientific Research Applications

  • Synthesis of New Heterocycles: This compound has been used as a key intermediate for synthesizing various heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These compounds have been evaluated for their antioxidant properties, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).

  • Anticancer Activity: Derivatives of this compound have been synthesized and tested for in-vitro anticancer activity against various human cancer cell lines. Some analogs exhibited significant activity, highlighting their potential as a basis for developing potent anti-cancer agents (Srour et al., 2018).

  • Development of Pyrazole-4-Carbonitrile Derivatives: Research has been conducted on the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to a pyrazole scaffold. This work demonstrates the versatility of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in creating a variety of chemical structures (Ali et al., 2016).

  • Synthesis of Isoxazol-5(2H)-one Derivatives: A compound structurally related to [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile was synthesized, showing potential for various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

  • Antibacterial and Antifungal Activities: Novel pyrazolo[4,3-a]acridine derivatives synthesized from a related compound exhibited potent antibacterial activities against various bacterial species and were also studied for their fluorescence properties (Daghigh et al., 2014).

properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGYNYRAPHNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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